PPARγ/α Dual Agonist Activity: Pyrrole-derivative1 vs. Rosiglitazone (PPARγ-Selective) and Fenofibrate (PPARα-Selective)
Pyrrole-derivative1 exhibits dual PPARγ/α agonist activity with EC₅₀ values of 1.2 μM (human PPARγ) and 1.8 μM (human PPARα) in COS-1 cell transactivation assays [1]. In contrast, rosiglitazone is a highly selective PPARγ full agonist (PPARγ EC₅₀ = 0.076 μM) with negligible PPARα activity (EC₅₀ > 10 μM), while fenofibrate is a selective PPARα agonist (PPARα EC₅₀ = 18 μM) with minimal PPARγ activation [2]. The dual activity profile of Pyrrole-derivative1 represents a distinct pharmacological phenotype—simultaneous engagement of both PPAR subtypes at comparable low micromolar potency—neither recapitulated by PPARγ-selective thiazolidinediones nor PPARα-selective fibrates.
| Evidence Dimension | PPAR subtype activation potency and selectivity |
|---|---|
| Target Compound Data | hPPARγ EC₅₀ = 1.2 μM; hPPARα EC₅₀ = 1.8 μM |
| Comparator Or Baseline | Rosiglitazone: hPPARγ EC₅₀ = 0.076 μM, hPPARα EC₅₀ >10 μM; Fenofibrate: hPPARα EC₅₀ = 18 μM (active metabolite), hPPARγ minimal |
| Quantified Difference | Dual activity vs. single-subtype selectivity; γ/α potency ratio ~0.67 for Pyrrole-derivative1 vs. <0.0076 for rosiglitazone |
| Conditions | COS-1 cells transfected with GAL4-PPAR LBD chimeras; luciferase reporter gene assay (Pyrrole-derivative1); PPAR-GAL4 chimeric transactivation in HepG2 cells (comparators) |
Why This Matters
Investigators requiring balanced PPARγ/α dual activation without extreme subtype bias should select Pyrrole-derivative1 rather than attempting to combine single-subtype agonists.
- [1] MedChemExpress. Pyrrole-derivative1 (HY-U00059) Biological Activity Data: hPPARγ EC₅₀ = 1.2 μM; hPPARα EC₅₀ = 1.8 μM in COS-1 cells. View Source
- [2] Willson, T. M., et al. The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 2000, 43(4), 527-550. View Source
